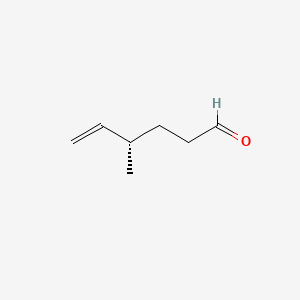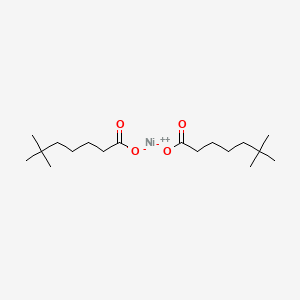
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-: is a complex organic compound with significant interest in various scientific fields. This compound is part of the phenazine family, known for its diverse biological and chemical properties. The molecular formula of dibenzo(a,h)phenazine-1,8-diol is C20H12N2O2, and it is often used as a precursor in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(a,h)phenazine-1,8-diol typically involves the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines. This process can be catalyzed by palladium (Pd) and often requires specific reaction conditions, such as elevated temperatures and the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzo(a,h)phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common, leading to the formation of tetrabromo derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products: The major products formed from these reactions include various halogenated derivatives, such as tetrabromo-dibenzo(a,h)phenazine-1,8-diol .
Applications De Recherche Scientifique
Chemistry: In chemistry, dibenzo(a,h)phenazine-1,8-diol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and photophysical properties .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and antitumor properties. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells .
Industry: In the industrial sector, dibenzo(a,h)phenazine-1,8-diol is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which dibenzo(a,h)phenazine-1,8-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Phenazine: A simpler structure with similar biological activities.
Dibenzo(a,c)phenazine: Known for its use in OLEDs due to its high quantum yield.
Dibenzo(a,j)phenazine: Another phenazine derivative with unique photophysical properties.
Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
31832-27-6 |
|---|---|
Formule moléculaire |
C20H8Br4N2O2 |
Poids moléculaire |
627.9 g/mol |
Nom IUPAC |
7,10,19,22-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15,17,19,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-7-3-8-11(23)6-13-19(17(8)15(28)4-7)26-18-12(24)5-9-10(22)1-2-14(27)16(9)20(18)25-13/h1-6,26-27H |
Clé InChI |
LIWNTKATTCSPPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(C3=C(C2=C1O)N=C4C=C(C5=CC(=CC(=O)C5=C4N3)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



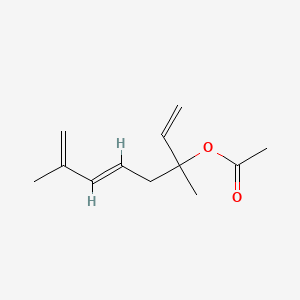

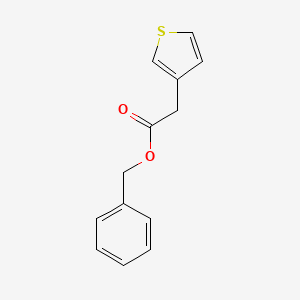
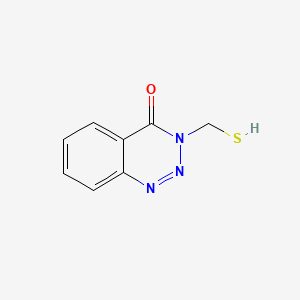


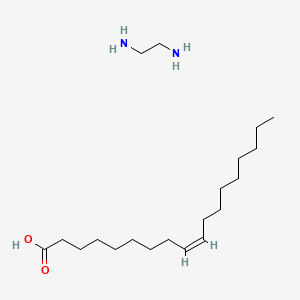

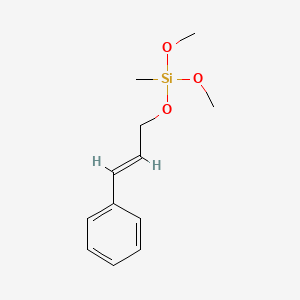

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
